(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid
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Description
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, including the creation of the core piperidine structure, functionalization with fluorophenyl groups, and the introduction of methoxy and acetic acid functionalities. One relevant study in this area describes the synthesis of a similar compound, highlighting the feasibility of nucleophilic displacement for introducing fluorine atoms and the steps needed to achieve high purity and specific radioactivity for research purposes (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. Techniques like X-ray crystallography provide insights into the arrangement of atoms within the molecule, which is essential for predicting its behavior in chemical reactions and biological systems. For example, the molecular and crystal structures of similar hydroxy derivatives of hydropyridine were determined, revealing how hydrogen bonds influence the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)-2-[4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O4/c1-27-17-13-15(21)4-5-16(17)19(20(25)26)23-11-7-14(8-12-23)6-10-22-9-2-3-18(22)24/h4-5,13-14,19H,2-3,6-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWNKHFVIUSDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(=O)O)N2CCC(CC2)CCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid |
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